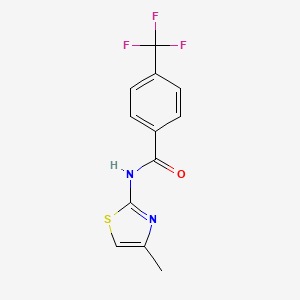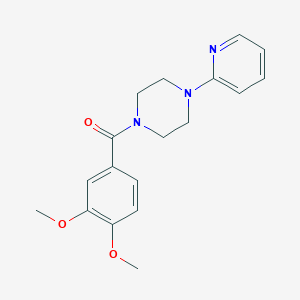
1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dimethoxybenzoyl group and a pyridinyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride.
Nucleophilic Substitution: The 3,4-dimethoxybenzoyl chloride is then reacted with 4-(pyridin-2-yl)piperazine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors to exert its therapeutic effects.
類似化合物との比較
1-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE can be compared with other piperazine derivatives such as:
- 1-(3,4-Dimethoxybenzyl)piperazine
- 1-(2-Pyridinyl)piperazine
- 1-(4-Methoxybenzoyl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-7-6-14(13-16(15)24-2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQZFZLOKHOWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide](/img/structure/B5593159.png)
![4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5593171.png)
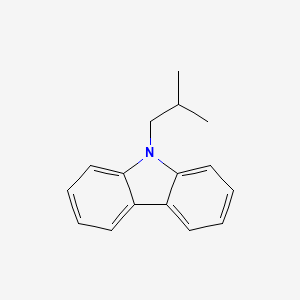
![2-Thiazolamine, 4-[tetrahydro-2-(1-methylethyl)-2H-pyran-4-yl]-](/img/structure/B5593182.png)
![3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B5593185.png)
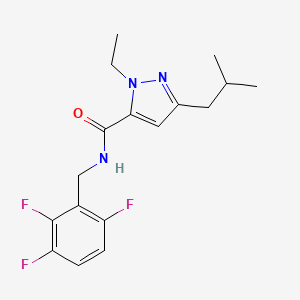
![(2,6-DIFLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5593193.png)

![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)
![7-[(2,5-dimethylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)
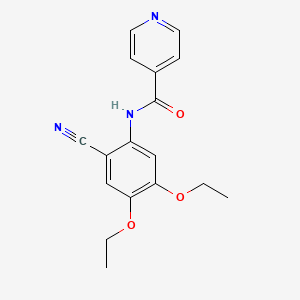
![2-METHYL-3-{[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINO}-4(3H)-QUINAZOLINONE](/img/structure/B5593224.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)
